molecular formula C19H22N2O4 B11165928 N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11165928
M. Wt: 342.4 g/mol
InChI Key: CUZVHDNHDYRZIL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound may exhibit unique properties due to the presence of methoxy groups and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-aminobenzoyl chloride.

    Formation of Amide Bond: The reaction between 2,4-dimethoxyaniline and 4-aminobenzoyl chloride in the presence of a base such as triethylamine forms the intermediate amide.

    Acylation: The intermediate is then acylated with 2-methylpropanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and amide linkage could play a role in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)benzamide: Lacks the 2-methylpropanoyl group.

    4-[(2-methylpropanoyl)amino]benzamide: Lacks the 2,4-dimethoxyphenyl group.

    N-(2,4-dimethoxyphenyl)-4-aminobenzamide: Lacks the acylation.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to the combination of methoxy groups and the specific acylation pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-7-5-13(6-8-14)19(23)21-16-10-9-15(24-3)11-17(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

CUZVHDNHDYRZIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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